3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
The compound 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic molecule that belongs to the class of benzodiazepines and piperazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a benzodiazepine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and benzodiazepine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.
Scientific Research Applications
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways may vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.
Quetiapine: A piperazine derivative used as an antipsychotic medication.
Uniqueness
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: is unique due to its specific combination of a methoxyphenyl group, a piperazine ring, and a benzodiazepine core
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C23H26N4O4/c1-31-17-8-6-16(7-9-17)26-12-14-27(15-13-26)21(28)11-10-20-23(30)24-19-5-3-2-4-18(19)22(29)25-20/h2-9,20H,10-15H2,1H3,(H,24,30)(H,25,29) |
InChI Key |
JVMGGORLFRSNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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